Bis(dimethylamino)methoxymethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

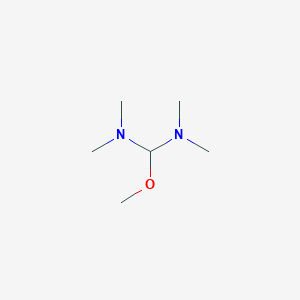

Structure

2D Structure

Properties

IUPAC Name |

1-methoxy-N,N,N',N'-tetramethylmethanediamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-7(2)6(9-5)8(3)4/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIMAYPZWJQYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(N(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152176 | |

| Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-70-5 | |

| Record name | Bis(dimethylamino)methoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)methoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-N,N,N',N'-tetramethylmethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(DIMETHYLAMINO)METHOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26554R5X7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Evolution of Bis Dimethylamino Methoxymethane in Aminal Ester Chemistry

The journey of bis(dimethylamino)methoxymethane and its analogues is intrinsically linked to the broader development of aminal ester chemistry. Initially explored for their unique structural and reactive properties, these compounds have steadily gained prominence as versatile reagents in organic synthesis. The pioneering work of Bredereck and his collaborators in the 1960s laid the foundation for understanding the preparation and synthetic utility of these compounds, particularly the tert-butoxy (B1229062) derivative which became widely known as Bredereck's reagent. drugfuture.com Their investigations revealed the potent aminomethylenating and formylating capabilities of these reagents, opening new avenues for the construction of complex organic molecules.

Over the decades, the applications of this compound and its derivatives have expanded significantly. Researchers have moved beyond simple formylation reactions to employ these reagents in the total synthesis of natural products and the construction of diverse heterocyclic systems. benthamdirect.comingentaconnect.comdntb.gov.ua The evolution of its use reflects a growing appreciation for its ability to react with a wide range of nucleophiles, including compounds with acidic C-H and N-H bonds. enamine.net

Classification and Structural Features Dictating Reactivity

Bis(dimethylamino)methoxymethane is classified as an aminal ester. wikipedia.org This classification highlights the presence of a central carbon atom bonded to two nitrogen atoms (the aminal moiety) and an oxygen atom (the ester-like methoxy (B1213986) group). This unique arrangement of heteroatoms imparts a distinct reactivity profile to the molecule.

The reactivity of this compound is governed by several key structural features:

Electron-Donating Dimethylamino Groups: The two dimethylamino groups are strong electron-donating groups. Their lone pairs of electrons engage in resonance with the central carbon atom, increasing its electron density and making the molecule highly nucleophilic.

The Methoxy Leaving Group: The methoxy group, while not an exceptional leaving group in itself, can be readily displaced in the presence of an acid or upon thermal activation. In the case of the more commonly used tert-butoxy (B1229062) derivative (Bredereck's reagent), the bulky tert-butoxy group is an even better leaving group, facilitating the formation of the reactive electrophilic species. thieme-connect.com

Steric Hindrance: The presence of the dimethylamino and methoxy/tert-butoxy groups creates a sterically hindered environment around the central carbon atom, which can influence the regioselectivity of its reactions.

The interplay of these electronic and steric factors is crucial to its function as a formylating and aminomethylenating agent. Upon reaction with an acidic proton, the alkoxy group is eliminated, generating a highly electrophilic tetramethylformamidinium ion. wikipedia.org This cation is the key intermediate that reacts with nucleophiles.

Elucidating Reaction Mechanisms of Bis Dimethylamino Methoxymethane in Organic Transformations

Aminomethylenation and Formylation Reaction Mechanisms

The most common applications of bis(dimethylamino)methoxymethane involve the introduction of a formyl or dimethylaminomethylene group onto a nucleophilic substrate. These transformations proceed through a well-defined mechanism involving electrophilic activation and subsequent reaction with acidic compounds.

The reactivity of this compound is not inherent but is unlocked through electrophilic activation. In the presence of an acid or during thermal conditions, the methoxy (B1213986) group is eliminated, generating a highly reactive electrophilic intermediate. The process is initiated by the protonation of the methoxy oxygen, which transforms it into a good leaving group (methanol). embibe.comdoubtnut.com The departure of methanol (B129727) is facilitated by the lone pairs of electrons on the two adjacent nitrogen atoms. This participation leads to the formation of the resonance-stabilized bis(dimethylamino)methylium cation.

This cation is a potent electrophile, and its stability is derived from the delocalization of the positive charge onto the two nitrogen atoms. A related reagent, bis(dimethylamino)methane, is known to generate a similar electrophilic species, the dimethylaminomethyl cation ((CH₃)₂NCH₂⁺), upon treatment with acid, highlighting a common activation strategy for this class of compounds. wikipedia.org The in situ formation of this highly electrophilic intermediate is the key step that precedes the reaction with various nucleophiles.

Once generated, the bis(dimethylamino)methylium cation readily reacts with a wide range of nucleophiles, particularly compounds containing acidic C-H or N-H bonds.

NH-Acidic Compounds: Amines, amides, imidazoles, and other compounds with acidic N-H bonds react in a similar fashion. The nitrogen atom acts as the nucleophile, attacking the electrophilic intermediate. This leads to the formation of formamidine (B1211174) derivatives from primary or secondary amines, or the substitution onto heterocyclic nitrogen atoms. For instance, reactions with vicinal bis(hydroxylamines) have been shown to proceed via nucleophilic attack to form five-membered heterocyclic rings. semanticscholar.org

Mechanistic Pathways Involving Bis(dimethylamino)carbene Intermediates

While the ionic pathway involving the bis(dimethylamino)methylium cation is the most widely accepted mechanism for formylation reactions, alternative pathways involving carbene intermediates have been considered. A carbene is a neutral species containing a carbon atom with two unshared valence electrons. libretexts.org The formation of bis(dimethylamino)carbene from this compound is mechanistically plausible under specific conditions, although less common.

This pathway would likely involve the elimination of the methoxy group and a hydrogen atom from the central carbon. Bis(diamino)carbenes are known to be relatively stable for carbenes, and their chemistry has been explored. rsc.orgrsc.org Should it form, the bis(dimethylamino)carbene could participate in characteristic carbene reactions, such as cyclopropanations of alkenes or C-H insertion reactions. libretexts.orgyoutube.com For example, research on the dimerization of the related bis(diethylamino)carbene indicates that it can be generated from a precursor formamidinium ion, lending support to the feasibility of generating such species from ionic precursors that are structurally similar to the intermediates in Bredereck's reagent reactions. rsc.org

Hydride Transfer Reactions Mediated by this compound Derivatives

Derivatives of this compound have been shown to participate in hydride transfer reactions. Kinetic studies on the reaction of bis[4-(dimethylamino)phenyl]methoxy methane (B114726) with the strong oxidant 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have provided significant mechanistic insight. rsc.orgelsevierpure.com

The investigation revealed negative activation enthalpies for the hydride transfer process, which strongly suggests that a charge-transfer (CT) complex is a true intermediate in the reaction mechanism. rsc.orgelsevierpure.com The proposed pathway involves:

Initial, rapid formation of a CT complex between the electron-rich methane derivative (donor) and DDQ (acceptor).

A slower, rate-determining step involving the transfer of a hydride ion (H⁻) within this complex.

The rates of these reactions were found to correlate with the oxidation potentials of the methane derivatives. rsc.orgelsevierpure.com This demonstrates a distinct mechanistic pathway available to these compounds, differing from their more common role as formylating agents.

Kinetic Data for Hydride Transfer Reactions of Methane Derivatives with DDQ

The following table summarizes findings from studies on hydride transfer reactions, indicating the role of charge-transfer complexes as intermediates. rsc.orgelsevierpure.com

| Hydride Donor | Acceptor | Key Mechanistic Finding |

|---|---|---|

| bis[4-(dimethylamino)phenyl]methane (MH₂) | DDQ | Negative activation enthalpy suggests a pre-reaction charge-transfer complex. |

| bis[4-(dimethylamino)phenyl]methoxy methane (MHOMe) | DDQ | Negative activation enthalpy observed, supporting the formation of a true charge-transfer intermediate. |

| Leuco Malachite Green (MGH) | DDQ | Negative activation enthalpy indicates a charge-transfer complex mechanism. |

Investigation of Selectivity and Regiochemistry in Complex Systems

When a substrate possesses multiple potential reaction sites, the selectivity of reactions with this compound becomes a critical consideration. The regiochemical outcome is primarily dictated by the relative acidity of the various protons in the molecule. The reaction will preferentially occur at the most acidic position, as this site is most readily deprotonated to form the required nucleophile.

In complex molecular architectures, predicting the outcome can be challenging. For example, in molecules with multiple, chemically distinct CH, NH, and OH groups, a competition arises. The inherent substrate structure often directs the reaction, as seen in the reaction of cis-1,2-bis(hydroxylamino)cyclohexane, which leads predominantly to the formation of a five-membered ring. semanticscholar.org

Furthermore, external factors can be employed to control selectivity. While not specific to Bredereck's reagent itself, studies in other complex systems, such as fullerene chemistry, have shown that supramolecular interactions can dramatically influence and even completely control the regiochemistry of addition reactions. researchgate.net This suggests that similar principles, such as the use of templates or directing groups, could potentially be applied to steer the regioselectivity of formylation or aminomethylenation reactions in intricate substrates.

Strategic Applications of Bis Dimethylamino Methoxymethane in Advanced Organic Synthesis

Heterocyclic Compound Synthesis

The construction of heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. Bis(dimethylamino)methoxymethane serves as a valuable C1 building block, facilitating the formation of diverse heterocyclic systems.

Construction of Pyrimidines and Pyrazoles

This compound is instrumental in the synthesis of pyrimidines and pyrazoles, two classes of heterocycles with significant biological activities. derpharmachemica.comnih.govnih.gov The reagent is often used to introduce a dimethylaminomethylene group into active methylene (B1212753) compounds, creating versatile intermediates. derpharmachemica.com For instance, the condensation of active methylene compounds like 1,3-diketones or β-keto esters with this compound or similar reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) yields α-carbon-substituted β-(dimethylamino)enones. derpharmachemica.com These enones are key precursors for the subsequent cyclization with suitable nitrogen-containing nucleophiles to form pyrimidine (B1678525) and pyrazole (B372694) rings. derpharmachemica.comorganic-chemistry.org

A notable application is in the synthesis of 3(5)-amino-4-cyanopyrazole, a critical intermediate for the drug Zaleplon and for the preparation of 4-aminopyrazolo[3,4-d]pyrimidines, which have shown potential as antineoplastic agents and for the treatment of hyperuricemia. derpharmachemica.com The reaction typically involves the initial formation of a dimethylaminomethylene derivative which then undergoes cyclization with hydrazine. derpharmachemica.comresearchgate.netekb.eg

| Starting Material | Reagent | Product | Application |

| Active Methylene Compound | This compound | β-(Dimethylamino)enone | Intermediate for Pyrimidine/Pyrazole Synthesis |

| 1,3-Diketone | Hydrazine | Substituted Pyrazole | Biologically Active Heterocycles |

| β-Keto Ester | Hydrazine | Substituted Pyrazole | Pharmaceutical Intermediates |

| Cyanoacetic Acid Derivative | This compound | 2-Cyano-3-dimethylaminoacrolein | Precursor to 3-Amino-4-cyanopyrazole |

Synthesis of Indoles and Indolizine Derivatives

The indole (B1671886) scaffold is a privileged structure in a vast number of natural products and pharmaceuticals. dergipark.org.trorganic-chemistry.org this compound and related reagents play a role in certain synthetic strategies towards functionalized indoles. While direct application of this compound in mainstream indole ring formation is less common than methods like the Fischer or Bischler syntheses, it can be employed for the introduction of specific side chains or for the synthesis of precursors. For example, related Vilsmeier-Haack type reagents (formed from POCl3 and DMF) are used to formylate activated indoles, which can then be further elaborated. dergipark.org.tr

The synthesis of bis(indolyl)methanes, a class of compounds with interesting biological activities, often involves the reaction of indoles with aldehydes or ketones. nih.govjchemlett.comjocpr.com While not a direct application of this compound, the underlying principle of electrophilic substitution at the C3 position of indole is relevant.

Indolizine derivatives, which are 10π-electron aromatic systems, are also accessible through reactions that can involve reagents functionally similar to this compound. clockss.orgnih.gov For instance, the acid-catalyzed condensation of 7-dimethylaminoindolizines with aldehydes leads to the formation of substituted bis(7-dimethylaminoindolizin-1-yl)methanes. clockss.org

| Heterocycle | Synthetic Strategy | Role of Reagent |

| Indole | Vilsmeier-Haack formylation | Source of electrophilic formylating agent |

| Bis(indolyl)methane | Electrophilic substitution of indole | Not directly used, but related to the reactivity principle |

| Indolizine | Condensation with aldehydes | Not directly used, but analogous reactivity |

Formation of Quinolines and Quinazolinone Structures

Quinolines and quinazolinones are important classes of heterocyclic compounds with a broad spectrum of pharmacological activities. researchgate.netresearchgate.netnih.govmdpi.comresearchgate.netrsc.org The synthesis of these structures can be achieved through various cyclization strategies. While the classic Skraup and Friedländer syntheses are prominent, modern methods often seek milder and more efficient conditions. mdpi.com

The application of this compound in this context is often for the construction of precursors or for the introduction of specific functional groups. For example, in the synthesis of certain substituted quinolines, related reagents can be used to build up the necessary side chains on an aniline (B41778) precursor before cyclization. researchgate.netresearchgate.net

The synthesis of quinazolinones can be achieved through the cyclocondensation of o-aminobenzamides with various C1 sources. researchgate.netorganic-chemistry.orgnih.gov While aldehydes are common, reagents like this compound can serve as a source for the methine carbon in the quinazolinone ring, particularly in the synthesis of 2-unsubstituted or 2-alkyl/aryl substituted derivatives, depending on the reaction sequence. For instance, a series of 7,8-bis(methoxymethyl)-7,8-dihydro- derpharmachemica.comresearchgate.netdioxino[2,3-g]quinazolines were synthesized and evaluated for their biological activity. nih.govelsevierpure.com

Annulation Reactions and Fused Heterocyclic Systems

Annulation reactions are powerful tools for the construction of cyclic and heterocyclic systems in a single step. mdpi.com Bis(dimethylamino)methane, a related compound, is a known precursor for the in situ generation of N,N-dimethyl(methylene)ammonium salts (Eschenmoser's salt precursor), which are potent electrophiles used in Mannich-type reactions and subsequent cyclizations to form fused heterocyclic systems. wikipedia.orgdoi.org

These electrophilic species can react with a variety of nucleophiles, including enolates, enamines, and electron-rich aromatic systems, to initiate a cascade of reactions leading to the formation of a new ring fused to the existing scaffold. This strategy is highly valuable for the synthesis of complex polycyclic frameworks.

Complex Molecule and Natural Product Total Synthesis

The ability to introduce small functional groups with high stereocontrol is paramount in the total synthesis of complex molecules and natural products. This compound and its derivatives offer a means to install formyl and aminomethylene moieties with stereoselectivity.

Introduction of Formyl and Aminomethylene Moieties in Stereoselective Synthesis

This compound can act as a formylating agent under certain conditions, often after conversion to a more electrophilic species. sigmaaldrich.com The introduction of a formyl group is a key transformation in organic synthesis, as aldehydes are versatile handles for further C-C bond formation and functional group interconversions.

More commonly, related reagents like bis(dimethylamino)methane are used for dimethylaminomethylation. doi.orgsciforum.net The resulting dimethylaminomethyl group can be a stable entity or can be eliminated to generate an exocyclic methylene group, a common motif in natural products. The stereoselectivity of these additions can be controlled by the existing stereocenters in the substrate or by the use of chiral auxiliaries or catalysts. This allows for the precise construction of stereochemically rich carbon skeletons.

| Reagent | Functional Group Introduced | Synthetic Utility |

| This compound | Formyl (under specific conditions) | Aldehyde synthesis for further transformations |

| Bis(dimethylamino)methane | Dimethylaminomethyl | Introduction of a nitrogen-containing side chain, precursor to exocyclic methylene groups |

Precursors for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net The synthesis of functionalized PAHs is of significant interest due to their unique electronic and photophysical properties. nih.govresearchgate.net this compound serves as a key reagent in the construction of certain PAH frameworks. For instance, it is employed as a condensation reagent in the synthesis of benz[c,d]indoles, which are a class of polycyclic aromatic compounds. sigmaaldrich.com The reagent facilitates the cyclization reactions necessary to form the fused ring system characteristic of these molecules.

Furthermore, the principles of using C1 building blocks can be extended to more complex PAH syntheses. While direct application of this compound in all PAH syntheses is not universal, its role in forming key intermediates highlights its importance. For example, the synthesis of boron-doped PAHs can involve precursors functionalized via reactions where similar C1 synthons are used. nih.gov The ability to introduce specific functional groups that can then be used in subsequent cyclization or cross-coupling reactions is a cornerstone of modern PAH synthesis. rsc.org

Functional Group Interconversions and Carbon-Carbon Bond Formation

The reactivity of this compound is particularly valuable in reactions involving the formation of new carbon-carbon bonds and the interconversion of functional groups. It readily reacts with active methylene groups, leading to the formation of enamines, which are pivotal intermediates in numerous synthetic pathways. sigmaaldrich.com

This compound provides an effective method for the methylenation of catechols, converting the two hydroxyl groups into a methylenedioxy bridge. This transformation is crucial in the synthesis of many natural products and pharmacologically active compounds. The reaction is typically carried out by treating the catechol derivative with this compound in a suitable solvent like methylene chloride. google.com The reaction proceeds under relatively mild conditions, often at the reflux temperature of the solvent. google.com

For example, the reaction of catechol with bis(dimethylamino)-t-butoxymethane in methylene chloride at 60°C yields 1,2-methylenedioxybenzene. google.com This process is applicable to a range of substituted catechols, including those found in complex molecules like tetrahydroisoquinoline derivatives. google.com

Table 1: Methylenation of Catechol Derivatives

| Starting Material | Reagent | Product | Reference |

| Catechol | Bis(dimethylamino)-t-butoxymethane | 1,2-Methylenedioxybenzene | google.com |

| 1-(4-chlorophenethyl)-2-pivaloyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | Bis(dimethylamino)-t-butoxymethane | 1-(4-chlorophenethyl)-2-pivaloyl-6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline | google.com |

Enaminones are a class of compounds characterized by the N-C=C-C=O conjugated system. They are valuable synthetic intermediates due to their versatile reactivity. ijcce.ac.ir this compound and its analogue, N,N-dimethylformamide dimethyl acetal (DMF-DMA), are widely used for the synthesis of enaminones from compounds containing active methylene groups, such as ketones. researchgate.netresearchgate.net The reaction involves the condensation of the active methylene compound with the reagent, leading to the formation of a dimethylaminomethylene group adjacent to the carbonyl.

For instance, the reaction of cyclic ketones like cyclopentanone (B42830) or cyclohexanediones with DMF-DMA can yield bis-enaminones, where two enaminone functionalities are present in the same molecule. researchgate.netmdpi.com These bis-enaminones are precursors for more complex structures, including polyenaminones and rotaxanes. mdpi.comnih.gov The reaction of 1,3-dicarbonyl compounds with the reagent provides access to a wide variety of substituted enaminones.

Table 2: Synthesis of Enaminone Systems

| Ketone Substrate | Reagent | Product Type | Reference |

| Cyclopentanone | DMF-DMA | 2,5-bis((dimethylamino)methylene)cyclopentanone | researchgate.net |

| Cyclohexane-1,3-dione | DMF-DMA | 3-(Dimethylamino)methylene-cyclohexane-1-one | |

| Diacetylpyridine | DMF-DMA | 2,6-bis[(3-dimethylamino)acryloyl]pyridine | researchgate.net |

| (E)-hex-3-ene-2,5-dione | DMF-DMA | Conjugated bis(enaminone) | nih.gov |

The enaminone and dienamine systems synthesized using this compound or its analogues are important precursors for specialized chemicals, including various dyes. thieme-connect.com Ketocyanine dyes, a class of polymethine dyes, can be synthesized from intermediates prepared using these formylating reagents. researchgate.netdocumentsdelivered.com

Specifically, 2,5-bis((dimethylamino)methylene)cyclopentanone, which is synthesized from cyclopentanone and DMF-DMA, serves as a key building block for symmetrical ketocyanine dyes. researchgate.net This intermediate can then be reacted with other components, such as heterocyclic quaternary salts, to construct the extended conjugated system of the final dye molecule. researchgate.net This approach allows for the creation of dyes with specific spectral properties, including those that absorb in the near-infrared (NIR) region. dntb.gov.ua

Computational and Spectroscopic Insights into Bis Dimethylamino Methoxymethane Chemistry

Quantum Chemical Investigations of Reactivity and Structure

Quantum chemical methods have become indispensable tools for probing the electronic structure and predicting the reactivity of molecules. These computational approaches allow for the investigation of transient species and high-energy transition states that are often difficult to characterize experimentally.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules to predict their properties and reactivity. nih.gov It offers a balance between accuracy and computational cost, making it a popular choice for studying complex reaction mechanisms. nih.gov

While specific DFT studies on the reaction pathways of bis(dimethylamino)methoxymethane are not extensively documented in the literature, the principles of its reactivity can be inferred from its structure and from studies of related compounds. The molecule possesses a central carbon atom bonded to a methoxy (B1213986) group and two dimethylamino groups. This arrangement makes it a potent reagent for formylation and aminomethylenation reactions. researchgate.net The initial step in many of its reactions is believed to be the dissociation into a methoxide (B1231860) anion and a resonance-stabilized bis(dimethylamino)methyl cation (an amidinium ion).

DFT calculations are well-suited to model such dissociation processes, providing estimates of the reaction energies and the stability of the resulting ions. Furthermore, DFT can be employed to map the potential energy surface of reactions with various substrates, identifying the transition state structures and calculating the activation barriers for different possible pathways. For instance, in reactions with acidic methylene (B1212753) compounds, DFT could elucidate the stepwise mechanism involving deprotonation by the methoxide, followed by nucleophilic attack of the resulting carbanion on the amidinium ion.

A study on the formation of a related compound, meso-1,2-bis(dimethylamino)-1,2-diphenylethane, utilized DFT calculations to understand an unusual α-deprotonation of N,N-dimethylbenzylamine, highlighting the power of these methods in explaining unexpected reactivity. Such computational approaches could similarly be applied to understand the nuanced reactivity of this compound.

Table 1: Postulated Reaction Intermediates of this compound in DFT Studies

| Intermediate | Formula | Role in Reaction |

| This compound | C₆H₁₆N₂O | Reactant |

| Methoxide Anion | CH₃O⁻ | Base |

| Bis(dimethylamino)methyl Cation | [C₅H₁₂N₂]⁺ | Electrophile |

This table is based on the inferred reactivity and has not been directly extracted from a specific DFT study on this compound.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering a dynamic picture of reaction processes. While no specific MD simulations for this compound are available in the surveyed literature, this technique holds significant potential for elucidating its reaction mechanisms.

MD simulations could be used to explore the conformational landscape of the molecule and its interactions with solvent molecules. By simulating the molecule in a reaction environment, it would be possible to observe the dynamics of the initial dissociation step and the subsequent encounters with a reaction partner. This can be particularly insightful for understanding the role of the solvent in stabilizing the ionic intermediates and influencing the reaction pathway. For complex reactions involving multiple steps and potential intermediates, MD simulations can help to identify the most probable sequence of events and the lifetimes of transient species.

Advanced Spectroscopic Characterization in Mechanistic Research

Spectroscopic techniques are the cornerstone of mechanistic research, providing direct observational data on the species involved in a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. magritek.comjhu.edumagritek.com It provides quantitative information about the concentration of reactants, products, and any observable intermediates as a function of time. magritek.comjhu.edumagritek.com

In the context of this compound, ¹H and ¹³C NMR would be the primary tools for reaction monitoring. The ¹H NMR spectrum of the starting material would show distinct signals for the methoxy protons and the N-methyl protons. As the reaction proceeds, the disappearance of these signals and the appearance of new signals corresponding to the products and any intermediates can be tracked. For example, in a reaction with a ketone to form an enamine, one would expect to see the emergence of signals for the vinyl protons of the enamine product.

Table 2: Representative ¹H NMR Chemical Shifts for Reaction Monitoring

| Functional Group | Representative Chemical Shift (ppm) | Compound Type |

| -OCH₃ | 3.2 - 3.4 | This compound |

| -N(CH₃)₂ | 2.2 - 2.6 | This compound |

| C=CH-N(CH₃)₂ | 4.5 - 6.5 (vinyl H), 2.8 - 3.2 (N-CH₃) | Enamine Product |

These are estimated chemical shift ranges and would vary depending on the specific molecular structure and solvent.

Mass spectrometry (MS) is a crucial analytical technique for identifying compounds by measuring their mass-to-charge ratio. In mechanistic studies, it is used to identify reaction products and intermediates. The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. youtube.comyoutube.comyoutube.com

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the molecule. The fragmentation is likely to be dominated by cleavages at the bonds adjacent to the heteroatoms.

A plausible and prominent fragmentation pathway would involve the loss of a methoxy radical (•OCH₃) to form the stable bis(dimethylamino)methyl cation, [CH(N(CH₃)₂)₂]⁺. This cation would be expected to be the base peak in the spectrum. Another likely fragmentation is the loss of a dimethylamino radical (•N(CH₃)₂) to form the [CH(OCH₃)(N(CH₃)₂)]⁺ ion. Further fragmentation of these primary ions could also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₆H₁₆N₂O]⁺ | Molecular Ion | 148 |

| [C₅H₁₂N₂]⁺ | [CH(N(CH₃)₂)₂]⁺ | 102 |

| [C₄H₁₀NO]⁺ | [CH(OCH₃)(N(CH₃)₂)]⁺ | 104 |

| [C₂H₆N]⁺ | [CH₂=N(CH₃)]⁺ | 44 |

This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules for similar compounds. docbrown.info

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is a valuable tool for studying reaction kinetics and determining equilibrium constants, particularly when one or more of the species involved in the reaction has a chromophore (a light-absorbing part).

This compound itself does not have a strong chromophore in the near-UV or visible region. However, many of its reactions lead to the formation of conjugated systems, such as enamines or other vinylogous compounds, which do absorb in the UV region. For example, the reaction with a ketone to form an enaminoketone would result in a conjugated system whose appearance could be monitored by UV-Vis spectroscopy.

By measuring the change in absorbance at a specific wavelength corresponding to the product over time, the rate of the reaction can be determined. This allows for the investigation of the effects of reactant concentrations, temperature, and catalysts on the reaction rate, providing valuable kinetic data for mechanistic elucidation.

Analytical Methodologies and Derivatization Applications of Bis Dimethylamino Methoxymethane

Chromatographic Analysis with Bis(dimethylamino)methoxymethane as Derivatization Reagent

Derivatization is a crucial step in chromatography to convert analytes into a form that is more suitable for separation and detection. This compound serves as a versatile reagent in this context, enabling the analysis of challenging compounds by altering their chemical properties.

The reliable quantification of perfluoroalkyl carboxylic acids (PFCAs) in environmental and biological samples is challenging due to their polarity, which makes them unsuitable for direct gas chromatography (GC) analysis. Derivatization is necessary to convert these polar acids into more volatile and thermally stable forms. This compound, along with similar reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), has been effectively used for this purpose. actascientific.comacademicjournals.org

The derivatization reaction with these acetal-based reagents typically occurs in the heated injection port of the gas chromatograph, forming corresponding derivatives that can be readily separated and detected by mass spectrometry (MS). actascientific.comacademicjournals.org For instance, research has demonstrated the use of this compound for the simultaneous determination of nine different PFCAs (C4-C12) following extraction from complex matrices. nih.gov This approach provides excellent separation and sensitivity for a range of PFCAs within a relatively short analysis time. academicjournals.org The resulting derivatives are stable and provide clear mass spectra for identification and quantification.

The application of GC-MS following derivatization offers a cost-effective and reliable alternative to liquid chromatography-tandem mass spectrometry (LC-MS/MS) for PFCA analysis, particularly for screening purposes in various solid and liquid samples. actascientific.comacademicjournals.org

Table 1: Perfluoroalkyl Carboxylic Acids (PFCAs) Analyzed by GC-MS Following Derivatization This table is interactive. You can sort and filter the data.

| Analyte | Abbreviation | Carbon Chain Length |

|---|---|---|

| Perfluorobutanoic acid | PFBA | C4 |

| Perfluoropentanoic acid | PFPeA | C5 |

| Perfluorohexanoic acid | PFHxA | C6 |

| Perfluoroheptanoic acid | PFHpA | C7 |

| Perfluorooctanoic acid | PFOA | C8 |

| Perfluorononanoic acid | PFNA | C9 |

| Perfluorodecanoic acid | PFDA | C10 |

| Perfluoroundecanoic acid | PFUnDA | C11 |

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but many analytes lack the necessary properties for sensitive detection. thermofisher.com Pre-column derivatization is a widely employed strategy to overcome these limitations by attaching a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability by UV-Visible or fluorescence detectors. thermofisher.commdpi.com This process can also improve the chromatographic behavior of the analyte by reducing its polarity and improving its retention on reverse-phase columns. thermofisher.com

The development of a pre-column derivatization HPLC method involves several critical steps. sigmaaldrich.com Initially, a suitable derivatizing agent is selected based on the functional groups present in the analyte. The reaction conditions, including solvent, pH, temperature, and reaction time, must be optimized to ensure a rapid and complete conversion to a stable derivative with minimal side products. mdpi.comsigmaaldrich.com Following derivatization, the chromatographic conditions are developed, which includes selecting the appropriate HPLC column (e.g., C18) and optimizing the mobile phase composition (solvents, buffers, pH) and elution mode (isocratic or gradient) to achieve efficient separation of the derivative from the excess reagent and other matrix components. sigmaaldrich.commdpi.com

While this compound is well-established for creating volatile derivatives for GC-MS, its application as a pre-column derivatization reagent for HPLC is not as commonly documented. The development of such a method would require the resulting derivative to possess strong UV absorbance or fluorescence, or for the analysis to be coupled with mass spectrometry. The feasibility would depend on the specific analyte and the spectroscopic properties of the resulting derivatized product.

Optimizing Derivatization Conditions for Quantitative Analysis

For derivatization reactions to be useful in quantitative analysis, they must be reproducible, efficient, and proceed to completion. The optimization of reaction parameters is therefore critical. Key factors that influence the derivatization of PFCAs with reagents like this compound include temperature, reaction time, and the ratio of derivatizing reagent to analyte. nih.gov

In some methods, the derivatization is designed to happen "on-column" or, more accurately, in the hot GC injector. actascientific.comacademicjournals.org The high temperature of the injector (e.g., 220-250°C) provides the energy needed for a rapid and efficient reaction immediately prior to the separation. This approach is simple and minimizes sample handling steps. actascientific.com

For off-line derivatization procedures, studies have explored various conditions. For example, one study utilizing this compound for PFCA analysis established an optimal derivatization time of 30 minutes at a relatively mild temperature of 35°C, using 20 μL of the reagent. nih.gov The optimization process ensures that the derivatization yield is maximized, leading to accurate and precise quantification. The method's performance is then validated by assessing its linearity, precision, and detection limits, which have been reported in the low nanogram-per-milliliter (ng/mL) range for PFCAs. academicjournals.org

Table 2: Example Derivatization Conditions for PFCA Analysis This table is interactive. You can sort and filter the data.

| Reagent Type | Analyte | Reaction Location | Temperature | Time | Reference |

|---|---|---|---|---|---|

| Amidal Acetal | PFCAs | Off-line | 35 °C | 30 min | nih.gov |

Role in Forensic and Environmental Chemistry Analyses

The analytical methods employing this compound as a derivatization reagent play a significant role in both environmental monitoring and forensic investigations. PFCAs are persistent environmental pollutants found in various matrices, including water, soil, sewage sludge, and consumer products like textiles. academicjournals.orggreyhoundchrom.com Their widespread presence and potential health risks necessitate sensitive and reliable analytical methods for their detection and quantification. greyhoundchrom.com The GC-MS method using derivatization with reagents like this compound provides a robust tool for environmental laboratories to monitor the levels of these contaminants in diverse samples. academicjournals.org

In forensic toxicology, the focus is on the identification and quantification of drugs, toxins, and their metabolites in biological samples to aid in legal investigations. greyhoundchrom.comnih.gov While traditional forensic analysis centers on drugs of abuse, the field is expanding to include the investigation of exposure to environmental toxins. greyhoundchrom.com The analysis of persistent organic pollutants like PFCAs in biological matrices (e.g., blood, tissues) is relevant in cases of suspected poisoning or to assess body burden from environmental exposure. nih.gov The development of targeted GC-MS methods for PFAS, including those amenable to derivatization, is crucial for expanding toxicokinetic data and understanding the potential for bioaccumulation and metabolism, which can be critical information in a forensic context. nih.gov The use of alternative matrices such as hair or meconium is also on the rise in forensic toxicology, requiring highly sensitive methods to detect low levels of xenobiotics.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Methoxy-bis(dimethylamino)methane |

| Perfluoroalkyl Carboxylic Acids | PFCAs |

| Gas Chromatography-Mass Spectrometry | GC-MS |

| High-Performance Liquid Chromatography | HPLC |

| Perfluorobutanoic acid | PFBA |

| Perfluoropentanoic acid | PFPeA |

| Perfluorohexanoic acid | PFHxA |

| Perfluoroheptanoic acid | PFHpA |

| Perfluorooctanoic acid | PFOA |

| Perfluorononanoic acid | PFNA |

| Perfluorodecanoic acid | PFDA |

| Perfluoroundecanoic acid | PFUnDA |

| Perfluorododecanoic acid | PFDoDA |

| N,N-dimethylformamide dimethyl acetal | DMF-DMA |

| Liquid chromatography-tandem mass spectrometry | LC-MS/MS |

Q & A

Basic: What are the recommended methods for synthesizing Bis(dimethylamino)methoxymethane, and how can reaction conditions be optimized for high yield?

This compound is typically synthesized via nucleophilic substitution between methoxy chloride and dimethylamine derivatives under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during dimethylamine addition to minimize side reactions (e.g., over-alkylation) .

- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to enhance nucleophilicity and stabilize intermediates .

- Catalysts : Employ phase-transfer catalysts like tetrabutylammonium bromide to improve reaction efficiency in biphasic systems .

Yield optimization requires rigorous exclusion of moisture and monitoring via gas chromatography (GC) to track byproduct formation (e.g., trimethylamine).

Basic: What safety protocols are critical when handling this compound, given its volatility and flammability?

Due to its low flash point (13.9°C) and high volatility , adhere to the following:

- Ventilation : Use fume hoods for all procedures to avoid vapor accumulation .

- Grounding : Prevent static discharge by grounding equipment during transfer .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Avoid synthetic fabrics that generate static .

- Storage : Store in airtight containers under nitrogen at ≤4°C, away from oxidizing agents .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) of this compound?

Discrepancies often arise from impurities or measurement techniques. To address this:

- Purification : Distill under reduced pressure (e.g., 40–50 mmHg) to isolate the pure compound, and validate via GC-MS or NMR .

- Standardization : Cross-reference data with authoritative databases like the CRC Handbook, which reports boiling points for analogous amino ethers (e.g., 120–125°C for this compound) .

- Reproducibility : Document ambient pressure and thermometer calibration during measurements .

Advanced: What role does this compound play in facilitating C–N bond formation, and how does its electronic structure influence reactivity?

The compound acts as a mild alkylating agent in nucleophilic substitutions due to:

- Steric effects : The methoxy group reduces steric hindrance compared to bulkier analogs, enhancing accessibility to nucleophiles .

- Electronic effects : The electron-donating dimethylamino groups stabilize transition states, favoring SN2 mechanisms in reactions with amines or thiols .

Methodological tip: Monitor reaction progress via thin-layer chromatography (TLC) using iodine vapor or ninhydrin staining for amine detection.

Advanced: How does solvent polarity impact the stability and reactivity of this compound in catalytic applications?

- Polar aprotic solvents (e.g., DMF, DMSO) : Increase solubility but may accelerate decomposition via hydrolysis. Pre-dry solvents over molecular sieves .

- Nonpolar solvents (e.g., hexane) : Reduce reactivity but improve stability for long-term storage .

- Kinetic studies : Use UV-Vis spectroscopy to track degradation rates under varying solvent conditions, referencing absorbance at 270 nm .

Basic: What analytical techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (δ 2.2–2.4 ppm for N(CH₃)₂; δ 3.3 ppm for OCH₃) confirms structure .

- GC-MS : Retention time (~8.5 min on DB-5 columns) and m/z 132 (M⁺) verify purity .

- Density : Measure via pycnometer (0.863 g/mL at 20°C) to detect solvent residues .

Advanced: What mechanistic insights explain the compound’s instability under acidic conditions?

In acidic environments, protonation of the methoxy group triggers cleavage of the C–O bond, releasing formaldehyde and dimethylamine derivatives. To mitigate:

- pH control : Buffer reactions to pH >7 using triethylamine or sodium bicarbonate .

- Alternative reagents : Substitute with tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) for improved stability in acidic media .

Advanced: How can researchers validate the absence of toxic byproducts (e.g., Michler’s ketone) in synthesized batches?

- HPLC-UV : Use C18 columns with acetonitrile/water gradients; Michler’s ketone elutes at ~12 min (λ = 254 nm) .

- Toxicological screening : Compare retention times and MS fragmentation patterns against standards from databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.